molecular formula C11H14ClNO B178338 4-Chlorophenyl-4-hydroxypiperidine CAS No. 119836-12-3

4-Chlorophenyl-4-hydroxypiperidine

Cat. No.: B178338
CAS No.: 119836-12-3
M. Wt: 211.69 g/mol
InChI Key: ZUBDFEMHDHJGCX-UHFFFAOYSA-N
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Description

4-Chlorophenyl-4-hydroxypiperidine is a chemical compound with the molecular formula C11H14ClNO. It is known for being a metabolite of haloperidol, an antipsychotic medication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl-4-hydroxypiperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl-4-hydroxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorophenyl-4-hydroxypiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl-4-hydroxypiperidine involves its interaction with specific molecular targets in the body. As a metabolite of haloperidol, it is believed to exert effects on the central nervous system, potentially influencing neurotransmitter pathways. The exact molecular targets and pathways are still under investigation, but it is known to exhibit brain toxicity in certain contexts .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl-4-piperidone
  • 4-Phenylpiperidine
  • Haloperidol metabolite II

Uniqueness

4-Chlorophenyl-4-hydroxypiperidine is unique due to its specific structure and its role as a metabolite of haloperidol. This compound’s hydroxyl group and chlorine atom confer distinct chemical properties, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

1-(4-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDFEMHDHJGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (2.6 g, 10.25 mmol), concentrated hydrochloric acid (12 ml), water (10 ml), and ethanol (50 ml) was heated under reflux for 5 hours. The reaction mixture was allowed to return to room temperature and concentrated under reduced pressure. To the residue 10% sodium hydroxide aqueous solution was added, and the mixture was extracted with methylene chloride. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (50 ml), to which sodium borohydride (388 mg, 10.25 mmol) was added while cooling in an ice-bath, and the mixture was stirred for 30 minutes. To the reaction mixture, 10% hydrochloric acid was added, and the mixture was concentrated under reduced pressure. Saturated sodium bicarbonate aqueous solution was added to the residue, and the mixture was extracted with methylene chloride. The extract was washed with water and brine, and was dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1) to afford 1-(4-chlorophenyl)piperidin-4-ol (1.73 g, yield 80%) as a pale yellow crystalline powder.
Name
8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
388 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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